![molecular formula C19H26N6O3 B6420101 1'-{6-methyl-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazine-2-carbonyl}-[1,4'-bipiperidine]-4'-carboxamide CAS No. 1795435-44-7](/img/structure/B6420101.png)

1'-{6-methyl-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazine-2-carbonyl}-[1,4'-bipiperidine]-4'-carboxamide

説明

The compound “1’-{6-methyl-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazine-2-carbonyl}-[1,4’-bipiperidine]-4’-carboxamide” is a complex organic molecule. Unfortunately, there is limited information available specifically about this compound .

Molecular Structure Analysis

The molecular structure of this compound can be inferred from its name and similar compounds. It likely contains a pyrazolo[1,5-a]pyrazine core structure, which is a bicyclic system containing a pyrazole ring fused with a pyrazine ring .科学的研究の応用

Medicinal Chemistry and Drug Development

Pyrazole derivatives exhibit diverse biological activities, making them valuable in drug discovery. Researchers have explored their potential as antiviral, antibacterial, antifungal, and anticancer agents. The specific compound may have promising pharmacological properties, such as enzyme inhibition or receptor modulation. Further studies could focus on its mechanism of action and potential therapeutic applications .

Antimicrobial Activity

Given the presence of a pyrazole ring, this compound might possess antimicrobial properties. Investigating its effectiveness against bacteria, fungi, and other pathogens could lead to novel antimicrobial agents. Researchers can explore its mode of action, minimum inhibitory concentration (MIC), and potential synergies with existing antibiotics .

Photophysical Properties

Pyrazoles often exhibit interesting photophysical behavior, including fluorescence and phosphorescence. Researchers can study the absorption and emission spectra of this compound, exploring its potential applications in sensors, imaging, or optoelectronic devices. Understanding its excited-state properties is crucial for harnessing its photophysical characteristics .

Material Science and Nanotechnology

Functionalized pyrazoles can serve as building blocks for designing new materials. Researchers can investigate their self-assembly behavior, crystal structures, and electronic properties. Potential applications include organic semiconductors, molecular switches, and luminescent materials. The compound’s structural features may contribute to specific material properties .

Industrial Chemistry

Pyrazole derivatives find applications in industrial processes. Researchers can explore their use as catalysts, ligands, or intermediates in organic synthesis. Investigating their stability, reactivity, and scalability is essential for industrial applications. The compound’s carbonyl group and bipiperidine moiety may offer unique reactivity profiles .

Bioconjugation and Targeted Delivery

Functionalized pyrazoles can be modified for bioconjugation purposes. Researchers can attach targeting ligands, fluorescent probes, or drug payloads to the compound. This enables targeted drug delivery, imaging, or therapy. The bipiperidine group could facilitate cellular uptake or enhance bioavailability .

将来の方向性

作用機序

Target of Action

It is known that pyrrolopyrazine derivatives, which this compound is a part of, have exhibited a wide range of biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .

Mode of Action

It is known that pyrrolopyrazine derivatives interact with their targets to exhibit various biological activities . The interaction usually involves binding to the target, leading to changes in the target’s function.

Biochemical Pathways

These could potentially include pathways related to inflammation, viral replication, fungal growth, oxidation, tumor growth, and kinase activity .

Result of Action

Given the wide range of biological activities exhibited by pyrrolopyrazine derivatives, it can be inferred that the compound could have various effects at the molecular and cellular levels .

特性

IUPAC Name |

1-(6-methyl-4-oxo-5H-pyrazolo[1,5-a]pyrazine-2-carbonyl)-4-piperidin-1-ylpiperidine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H26N6O3/c1-13-12-25-15(16(26)21-13)11-14(22-25)17(27)23-9-5-19(6-10-23,18(20)28)24-7-3-2-4-8-24/h11-12H,2-10H2,1H3,(H2,20,28)(H,21,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLOMSKFGUSERKW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN2C(=CC(=N2)C(=O)N3CCC(CC3)(C(=O)N)N4CCCCC4)C(=O)N1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26N6O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401110523 | |

| Record name | [1,4′-Bipiperidine]-4′-carboxamide, 1′-[(4,5-dihydro-6-methyl-4-oxopyrazolo[1,5-a]pyrazin-2-yl)carbonyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401110523 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

386.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1'-[(6-Methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazin-2-yl)carbonyl]-1,4'-bipiperidine-4'-carboxamide | |

CAS RN |

1795435-44-7 | |

| Record name | [1,4′-Bipiperidine]-4′-carboxamide, 1′-[(4,5-dihydro-6-methyl-4-oxopyrazolo[1,5-a]pyrazin-2-yl)carbonyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1795435-44-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [1,4′-Bipiperidine]-4′-carboxamide, 1′-[(4,5-dihydro-6-methyl-4-oxopyrazolo[1,5-a]pyrazin-2-yl)carbonyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401110523 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3-methoxyphenyl)-2-{[2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide](/img/structure/B6420019.png)

![N-(2H-1,3-benzodioxol-5-yl)-2-{[2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide](/img/structure/B6420027.png)

![N-(4-methoxyphenyl)-2-{[2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide](/img/structure/B6420032.png)

![N-(2,5-dimethoxyphenyl)-2-{[2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide](/img/structure/B6420039.png)

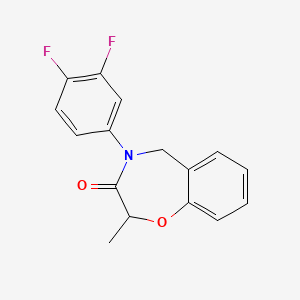

![7-bromo-4-[1-(3-methyl-1H-pyrazol-1-yl)propan-2-yl]-2,3,4,5-tetrahydro-1,4-benzoxazepin-3-one](/img/structure/B6420053.png)

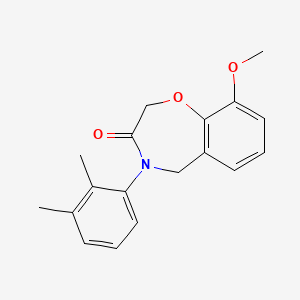

![9-methoxy-4-[4-(methylsulfanyl)phenyl]-2,3,4,5-tetrahydro-1,4-benzoxazepin-3-one](/img/structure/B6420055.png)

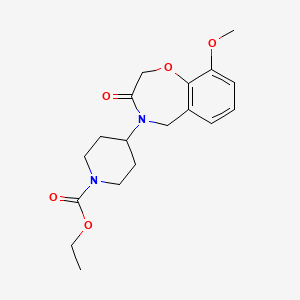

![9-methoxy-2-methyl-4-[3-(trifluoromethyl)phenyl]-2,3,4,5-tetrahydro-1,4-benzoxazepin-3-one](/img/structure/B6420071.png)

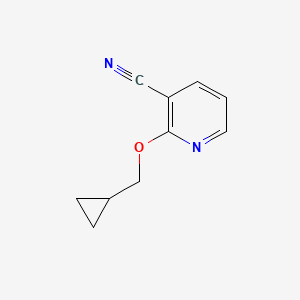

![1-(2-methoxyphenyl)-N-[3-(1H-pyrazol-1-yl)propyl]-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6420081.png)

![1-[4-(4-chlorophenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carbonyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B6420127.png)